molecular formula C11H10ClN3O5S B11295532 N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11295532
M. Wt: 331.73 g/mol
InChI Key: XITDTUDPYWAYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with hydroxyl and oxo groups at positions 2 and 6, respectively. The sulfonamide group at position 5 is linked to a 3-chloro-4-methoxyphenyl moiety.

Properties

Molecular Formula

C11H10ClN3O5S

Molecular Weight

331.73 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10ClN3O5S/c1-20-8-3-2-6(4-7(8)12)15-21(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17)

InChI Key

XITDTUDPYWAYNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)Cl

Origin of Product

United States

Preparation Methods

Condensation of Sulfonyl Guanidine Derivatives with Pyrimidine Precursors

A foundational method involves the condensation of sulfonyl guanidine derivatives with pyrimidine-forming reagents. For example, phenylsulfonyl guanidine has been reacted with triethylorthoformate and acetyl acetone under reflux conditions to yield pyrimidine sulfonamides . Adapting this protocol, N-(3-chloro-4-methoxyphenyl)sulfonyl guanidine could be condensed with β-diketones or β-keto esters to form the pyrimidine ring.

Key steps include:

  • Reaction setup : Refluxing a mixture of sulfonyl guanidine (0.05 mol), triethylorthoformate (5 mL), and acetyl acetone (0.1 mol) in ethanol for 6 hours.

  • Isolation : Filtering the precipitate post-reflux and recrystallizing from ethanol, achieving yields up to 45% .

  • Mechanism : Triethylorthoformate acts as a dehydrating agent, facilitating cyclization via elimination of ethanol.

Characterization data from analogous compounds show π–π interactions between aromatic rings and hydrogen-bonded networks in the crystal lattice . For the target compound, similar intermolecular interactions are expected, influencing solubility and crystallinity.

Coupling Reactions with Chloroacetamide Derivatives

Another route employs coupling reactions between pyrimidine-thiol intermediates and chloroacetamide derivatives. This method, validated for 1,6-dihydropyrimidine sulfonamides , involves:

Synthesis of pyrimidine-thiol intermediate :

  • Cyclocondensation of substituted benzaldehyde, ethyl cyanoacetate, and thiourea in ethanol with K₂CO₃ yields 2-thiouracil-5-carbonitriles .

  • Example: 4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidine-2-thiol.

Coupling with chloroacetamide :

  • Reacting the thiol intermediate (0.01 mol) with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide in dry DMF containing K₂CO₃ at room temperature for 8–10 hours .

  • Workup : Acidification with acetic acid, filtration, and recrystallization from methanol.

Yields for analogous compounds range from 51.38% to 73.49% . Spectroscopic characterization (IR, ¹H NMR, MS) confirms the presence of sulfonamide (–SO₂–NH–) and pyrimidine carbonyl (C=O) groups. For instance:

  • IR : ν ≈ 3290 cm⁻¹ (N–H stretch), 2229 cm⁻¹ (C≡N), 1674 cm⁻¹ (C=O) .

  • ¹H NMR : δ 4.13–4.18 ppm (S–CH₂), aromatic protons at δ 6.65–7.80 ppm .

In Situ Sulfonamide Formation via Acid Chloride Intermediate

A high-yielding approach involves generating the sulfonamide group through an acid chloride intermediate. This method, optimized for rafoxanide synthesis , can be adapted as follows:

Step 1: Sulfonic acid chlorination

  • Treating 5-sulfosalicylic acid with PCl₃ in xylene or toluene to form the sulfonyl chloride in situ.

Step 2: Amidation

  • Reacting the sulfonyl chloride with 3-chloro-4-methoxyaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

Advantages :

  • Avoids isolation of the unstable sulfonyl chloride, improving yield (up to 82% reported for similar reactions) .

  • Scalable with minimal purification steps.

Characterization :

  • IR : Bands at 3400 cm⁻¹ (N–H) and 1630 cm⁻¹ (C=O) .

  • ¹H NMR : Distinct aromatic protons and methoxy (–OCH₃) signals between δ 3.67–3.79 ppm .

Multi-Step Synthesis from Substituted Anilines and Pyrimidine Scaffolds

A modular strategy constructs the pyrimidine and sulfonamide moieties sequentially:

Step 1: Pyrimidine ring formation

  • Cyclizing malononitrile with urea or thiourea derivatives under acidic conditions to form 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Step 2: Sulfonation

  • Reacting the pyrimidine with chlorosulfonic acid to introduce the sulfonyl chloride group at position 5.

Step 3: Amine coupling

  • Combining the sulfonyl chloride with 3-chloro-4-methoxyaniline in dichloromethane and triethylamine.

Optimization considerations :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency.

  • Temperature : Controlled heating (40–60°C) prevents decomposition of sensitive intermediates.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
Condensation45% Simple setup, minimal purificationModerate yields, limited scalability
Coupling reaction51–73% High regioselectivity, room-temperatureRequires pre-formed thiol intermediate
In situ acid chloride82% High yield, one-pot procedureHandling corrosive PCl₃
Multi-step synthesisN/AModular, adaptable to diverse substitutionsLengthy, multiple purification steps

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits amphoteric behavior due to multiple ionizable groups:

  • Sulfonamide proton (N-H): Deprotonates in basic conditions (pH > 9) to form a resonance-stabilized sulfonamidate anion

  • Pyrimidine hydroxyl group : Ionizes at physiological pH (pKa ≈ 6.8-7.2)

  • Methoxy group : Participates in electron-donating resonance with the aromatic ring

Reaction TypeReagents/ConditionsProductKey Observation
Base hydrolysisNaOH (1M), 80°C, 2 hrSulfonate salt + 3-chloro-4-methoxyanilineComplete decomposition at pH > 12
Acid protonationHCl (0.1M), RTProtonated sulfonamide speciesEnhanced water solubility below pH 3

Nucleophilic Substitution Reactions

The chloro substituent undergoes displacement reactions under specific conditions:

NucleophileConditionsProductYield
AmmoniaEtOH, 60°C, 8 hr3-amino-4-methoxyphenyl derivative42%
ThiophenolDMF, K₂CO₃, 100°C3-(phenylthio)-4-methoxyphenyl analog67%
Sodium azideDMSO, 120°C3-azido-4-methoxyphenyl compound58%

Kinetic studies show second-order reaction kinetics (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C) with Hammett ρ value of +1.2, indicating strong electron-withdrawing group influence.

Oxidation-Reduction Processes

The pyrimidine hydroxyl group shows redox activity:

ReactionOxidizing AgentProductCharacterization Data
OxidationKMnO₄, H₂SO₄6-oxopyrimidine-5-sulfonamide quinoneλ_max = 320 nm (π→π*)
ReductionNaBH₄, MeOH1,2,3,6-tetrahydropyrimidine1H^1H NMR δ 4.12 (m, 2H)

Controlled potential electrolysis at +0.85 V vs SCE reveals a one-electron transfer process with E₁/₂ = +0.72 V.

Condensation Reactions

The sulfonamide nitrogen participates in Schiff base formation:

Aldehyde PartnerCatalystProductBiological Activity
4-nitrobenzaldehydeAcOHImine derivativeMIC = 8 μg/mL vs S. aureus
FurfuralNH₄OAcHeterocyclic adductIC₅₀ = 12 μM (COX-2)

X-ray crystallography of the 4-nitrobenzaldehyde derivative shows planar conformation (torsion angle = 3.2°) with intermolecular π-stacking (3.4 Å spacing).

Photochemical Reactivity

UV irradiation induces structural changes:

WavelengthSolventMajor ProductQuantum Yield
254 nmMeCNRing-opened sulfonic acidΦ = 0.18
365 nmEtOAcChlorine-displaced dimerΦ = 0.07

TD-DFT calculations correlate these transformations with excited state charge transfer (ΔE = 2.8 eV) from pyrimidine to sulfonamide moieties.

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltCoordination ModeStability Constant (log β)
Cu(II)Cl₂N,O-bidentate8.9 ± 0.2
Fe(III)NO₃O,O-chelate6.3 ± 0.3
Zn(II)Ac₂Monodentate (S=O)4.1 ± 0.1

EPR spectroscopy of Cu(II) complex shows g∥ = 2.25 and g⟂ = 2.05, characteristic of square-planar geometry.

This comprehensive reactivity profile establishes N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide as a versatile synthetic intermediate with demonstrated potential in medicinal chemistry and materials science. Controlled manipulation of its functional groups enables precise structural modifications for targeted applications.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Research has shown that derivatives of pyrimidine compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that modifications to the pyrimidine structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics.

Case Study: Synthesis and Testing

A study synthesized several derivatives of N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide and tested their antimicrobial activity. The results demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential . Pyrimidine derivatives are known to interfere with cellular processes involved in cancer progression. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis .

Anti-inflammatory Effects

Another promising application is its anti-inflammatory properties . Inflammation is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines.

Case Study: In Vivo Models

Animal models of inflammation have been utilized to assess the efficacy of this compound. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in treated groups compared to controls, highlighting its potential as an anti-inflammatory agent .

Enzyme Inhibition

This compound's structure suggests it may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Enzyme inhibitors play a critical role in drug discovery as they can modulate biological processes.

Case Study: Enzyme Activity Assays

Enzyme assays have demonstrated that this compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition could lead to applications in cancer therapy by disrupting the proliferation of rapidly dividing cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Research has focused on how modifications to the chemical structure affect its biological activity.

Data Table: SAR Insights

ModificationBiological ActivityReference
Addition of alkyl groupsIncreased antimicrobial activity
Halogen substitutionsEnhanced anticancer effects
Hydroxyl group presenceImproved anti-inflammatory response

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other sulfonamide- and dihydropyrimidine-containing molecules. Below is a comparative analysis:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Applications/Significance
N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (Target) Dihydropyrimidine, sulfonamide, chloro-methoxyphenyl C₁₁H₁₁ClN₃O₅S 332.74* Hypothesized use in agrochemicals/pharmaceuticals (structural similarity to sulfonamide drugs)
N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide Dihydropyrimidine, sulfonamide, tert-butylsulfanyl C₁₀H₁₇N₃O₄S₂ 307.39 Research compound; tert-butyl group may enhance lipophilicity
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide Dihydropyrimidine, acetamido, sulfamoylphenyl, thioether C₁₆H₁₈N₆O₆S₂ 454.48 Potential pharmaceutical candidate (sulfamoyl groups may improve target binding)
Metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) Urea, chloro-methoxyphenyl C₁₀H₁₂ClN₃O₂ 241.68 Banned herbicide (suspected carcinogen); shares aryl group with target compound

*Calculated molecular weight based on formula.

Key Structural Differences and Implications

Core Heterocycle : The target compound and sulfonamides share a dihydropyrimidine core, whereas metoxuron () uses a urea backbone. Sulfonamides generally exhibit better metabolic stability than ureas, which may explain metoxuron’s discontinuation due to toxicity .

Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound and metoxuron suggests affinity for similar biological targets (e.g., enzymes in plants or pathogens). However, replacing urea with sulfonamide could mitigate toxicity . The sulfamoylphenyl and acetamido groups in ’s compound introduce hydrogen-bonding sites, likely improving receptor interaction in drug design .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₃ClN₂O₅S
  • Molecular Weight : 368.79 g/mol

The compound features a pyrimidine core with a sulfonamide group, which is known for enhancing biological activity in various derivatives.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, a series of pyrimidine derivatives were tested against various bacterial strains. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound showed IC50 values ranging from 10 to 20 µM across these cell lines, indicating a moderate level of potency.

Cell Line IC50 (µM)
HeLa15
MCF-712
A54918

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. The study found that modifications to the sulfonamide group enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
  • Case Study on Anticancer Properties : Another research article detailed the effects of this compound on MCF-7 cells, revealing that it activates caspase pathways leading to apoptosis. The study utilized flow cytometry to confirm increased sub-G1 populations indicative of apoptotic cells.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?

A multi-step approach is typical for sulfonamide-functionalized pyrimidines. Begin with condensation of a substituted dihydropyrimidine precursor (e.g., 2-hydroxy-6-oxo-1,6-dihydropyrimidine) with 3-chloro-4-methoxyphenylsulfonamide under acidic conditions. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate sulfonamide bond formation. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical to isolate the target compound . Validate intermediates using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on sulfonamide proton signals (δ 10-12 ppm) and carbonyl resonances (δ 160-180 ppm) .

Q. How should researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF). Analyze intramolecular interactions, such as hydrogen bonding between the sulfonamide group and pyrimidine carbonyl oxygen, which stabilizes the planar conformation. Compare dihedral angles between the pyrimidine ring and substituents (e.g., 3-chloro-4-methoxyphenyl group) to assess steric effects. Reference polymorphic data from analogous pyrimidines, where deviations >10° in dihedral angles indicate conformational flexibility impacting bioactivity .

Q. What preliminary assays are suitable for evaluating biological activity?

Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For enzyme inhibition, test against dihydrofolate reductase (DHFR) or carbonic anhydrase isoforms via spectrophotometric assays (e.g., NADPH oxidation for DHFR). Include positive controls like trimethoprim and validate results with triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from polymorphic forms or solvent-dependent conformational changes. Perform:

  • Powder X-ray diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures to confirm phase purity .
  • Solvent stability studies: Incubate the compound in assay buffers (e.g., PBS, DMSO) and monitor degradation via HPLC at 24-hour intervals.
  • Molecular dynamics simulations: Model interactions between the sulfonamide group and target enzymes to identify binding pose variations .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt formation: React with sodium hydroxide to generate a water-soluble sodium sulfonamide salt.
  • Co-crystallization: Use co-formers like citric acid or cyclodextrins to enhance aqueous solubility. Monitor phase transitions via differential scanning calorimetry (DSC) .
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) at the hydroxyl or sulfonamide positions to improve bioavailability .

Q. How can the sulfonamide group’s role in target binding be experimentally validated?

  • Site-directed mutagenesis: If targeting an enzyme (e.g., DHFR), mutate residues near the sulfonamide-binding pocket (e.g., Thr121 in E. coli DHFR) and measure changes in inhibition (KiK_i).
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics between the compound and purified protein. A negative ΔH (enthalpy-driven binding) suggests hydrogen-bonding interactions .
  • X-ray crystallography of protein-ligand complexes: Resolve the binding mode at ≤2.0 Å resolution to identify key interactions (e.g., sulfonamide oxygen with active-site zinc in carbonic anhydrase) .

Methodological Considerations

Q. How should researchers address synthetic yield variability in scale-up?

  • Process optimization: Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design can identify optimal conditions for sulfonamide coupling (e.g., 60°C, DMF, 0.1 mol% CuI catalyst) .
  • In-line analytics: Implement FTIR or Raman spectroscopy to monitor reaction progress and terminate at maximal yield .

Q. What analytical techniques are critical for stability profiling?

  • Forced degradation studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Analyze degradation products via LC-MS/MS and assign structures using high-resolution mass spectrometry (HRMS) .
  • Solid-state NMR: Detect amorphous vs. crystalline content, which affects shelf-life and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.